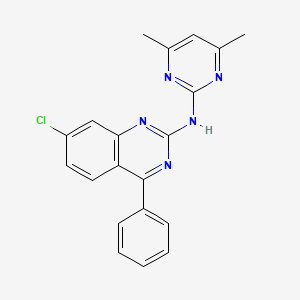
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine
Vue d'ensemble
Description
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression and/or mutation of EGFR is associated with various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer. PD153035 has been extensively studied for its potential as an anti-cancer agent.
Mécanisme D'action
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation, survival, and angiogenesis. 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has been shown to be highly selective for EGFR and does not affect other receptor tyrosine kinases.
Biochemical and Physiological Effects:
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis. In addition, 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has been shown to sensitize cancer cells to radiation therapy and chemotherapy. However, 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine may also have off-target effects on other signaling pathways, which could lead to unintended consequences.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine is a potent and selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. However, 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has some limitations in lab experiments. For example, 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has poor solubility in water, which can make it difficult to administer to cells or animals. In addition, 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine research. One direction is to develop more potent and selective EGFR inhibitors that can overcome the limitations of 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine. Another direction is to investigate the use of 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine in combination with other therapies, such as immunotherapy or targeted therapy. Additionally, 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine could be used to identify new drug targets or biomarkers for cancer diagnosis and treatment.
Applications De Recherche Scientifique
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has been widely used in scientific research to investigate the role of EGFR in cancer progression and to develop new anti-cancer therapies. Studies have shown that 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine can inhibit the growth and proliferation of cancer cells both in vitro and in vivo. 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has also been used to elucidate the mechanism of action of EGFR and to identify potential drug targets.
Propriétés
IUPAC Name |
7-chloro-N-(4,6-dimethylpyrimidin-2-yl)-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5/c1-12-10-13(2)23-19(22-12)26-20-24-17-11-15(21)8-9-16(17)18(25-20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKZHSISTGCJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=C(C=CC(=C3)Cl)C(=N2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B3442070.png)
![2-mercapto-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3442078.png)
![2,5-bis(4-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B3442085.png)
![4-[(4-chlorobenzyl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B3442107.png)
![3-(4-chlorobenzyl)-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B3442113.png)
![1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3442118.png)
![6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline](/img/structure/B3442125.png)
![methyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3442132.png)
![ethyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3442136.png)
![ethyl [(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3442144.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B3442155.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3442168.png)
![5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B3442172.png)
![2-fluoro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3442178.png)